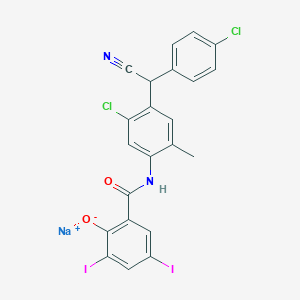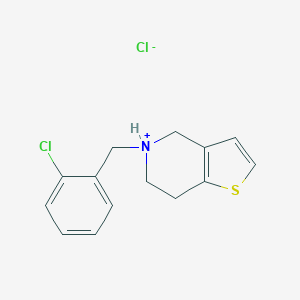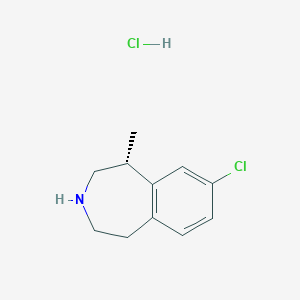
硫酸ネオマイシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Framycetin sulfate is an aminoglycoside antibiotic derived from Streptomyces fradiae. It is primarily used in the treatment of bacterial infections, particularly those involving the eyes, ears, and skin. Framycetin sulfate is known for its broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria .
作用機序
Target of Action
Neomycin sulfate, also known as Framycetin sulfate, is an aminoglycoside antibiotic derived from the metabolic products of Streptomyces fradiae . It primarily targets bacterial ribosomes , which are crucial for protein synthesis and survival of bacteria .
Mode of Action
Neomycin sulfate exerts its pharmacological effects by binding to bacterial ribosomes and inhibiting protein synthesis . This interaction disrupts protein synthesis, which is essential for bacterial growth and survival .
Biochemical Pathways
Neomycin sulfate affects the hexose monophosphate (HMP) pathway . It enhances the expression of neo genes involved in the neomycin B biosynthesis pathway . The addition of inorganic salts such as ammonium sulfate can promote neomycin B biosynthesis and cell growth .
Pharmacokinetics
It is also used in combination with other compounds in otic suspensions for treating bacterial infections in the external auditory canal .
Result of Action
The primary result of neomycin sulfate’s action is the suppression of bacterial growth and survival . By inhibiting protein synthesis, it disrupts the normal functioning of bacteria, leading to their death .
Action Environment
Environmental factors can influence the action of neomycin sulfate. For instance, the presence of inorganic salts like ammonium sulfate can enhance neomycin B biosynthesis . Additionally, the character of the microbial flora in the intestine may influence the effectiveness of neomycin sulfate .
科学的研究の応用
Framycetin sulfate has a wide range of applications in scientific research:
生化学分析
Biochemical Properties
Neomycin sulfate mediates its pharmacological action by binding to bacterial ribosomes and inhibiting protein synthesis, which is crucial for the survival of bacteria . It achieves its bactericidal action by binding to the 30S ribosomal subunit of susceptible bacteria, disrupting the translational machinery of bacterial protein synthesis .
Cellular Effects
Neomycin sulfate displays bactericidal activity against Gram-negative aerobic bacilli and some anaerobic bacilli where resistance has not yet arisen . It is generally not effective against Gram-positive bacilli and anaerobic Gram-negative bacilli . It has been shown to induce thermal stabilization of triplex DNA, while having little or almost no effect on the B-DNA duplex stabilization .
Molecular Mechanism
The molecular mechanism of Neomycin sulfate involves its binding to the 30S ribosomal subunit of susceptible bacteria, which disrupts the translational machinery of bacterial protein synthesis . This prevents the normal initiation of bacterial translation, where mRNA binds to the 30S subunit and subsequently with the 50S subunit for elongation .
Temporal Effects in Laboratory Settings
It is known that Neomycin sulfate is stable and does not degrade easily
Dosage Effects in Animal Models
The effects of Neomycin sulfate vary with different dosages in animal models . For instance, it has been reported that nephrotoxic effects were noted in mice, guinea-pigs, and dogs after repeated parenteral administration
Metabolic Pathways
Neomycin sulfate is involved in the metabolic pathways of Streptomyces fradiae . It is produced naturally by the bacterium Streptomyces fradiae . The precursor compounds and energy generated by primary metabolism can be used to synthesize Neomycin sulfate .
Transport and Distribution
It is known that Neomycin sulfate is poorly absorbed from the gastrointestinal tract of humans and animals, and it has low absorption from the udder .
準備方法
Synthetic Routes and Reaction Conditions
Framycetin sulfate is synthesized through a fermentation process involving Streptomyces fradiae. The bacterium produces neomycin, which is then hydrolyzed to yield neamine and neobiosamine B. These components are further processed to obtain framycetin .
Industrial Production Methods
In industrial settings, the production of framycetin sulfate involves large-scale fermentation of Streptomyces fradiae. The fermentation broth is subjected to various purification steps, including filtration, precipitation, and chromatography, to isolate and purify the antibiotic. The final product is then converted to its sulfate form for medical use .
化学反応の分析
Types of Reactions
Framycetin sulfate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction breaks down framycetin into its constituent components, neamine and neobiosamine B.
Oxidation and Reduction: These reactions can modify the functional groups within the molecule, potentially altering its antimicrobial activity.
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or basic conditions to break down the molecule.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed.
Major Products Formed
Neamine and Neobiosamine B: These are the primary products formed during the hydrolysis of framycetin.
Oxidized and Reduced Derivatives: These products result from oxidation and reduction reactions, respectively.
Substituted Derivatives: These are formed when functional groups within the molecule are replaced.
類似化合物との比較
Similar Compounds
Neomycin B: A closely related aminoglycoside antibiotic produced by the same bacterium, Streptomyces fradiae.
Kanamycin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Gentamicin: An aminoglycoside antibiotic used to treat severe bacterial infections.
Uniqueness
Framycetin sulfate is unique in its specific binding to the 30S ribosomal subunit, which results in a high degree of specificity and potency against certain bacterial strains. Its broad-spectrum activity and effectiveness in topical formulations make it a valuable antibiotic in both clinical and research settings .
特性
CAS番号 |
1405-10-3 |
|---|---|
分子式 |
C23H48N6O17S |
分子量 |
712.7 g/mol |
IUPAC名 |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid |
InChI |
InChI=1S/C23H46N6O13.H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;(H2,1,2,3,4)/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22?,23+;/m1./s1 |
InChIキー |
OIXVKQDWLFHVGR-GQTDVWSESA-N |
SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |
異性体SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OC4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |
正規SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O |
Key on ui other cas no. |
1405-10-3 |
ピクトグラム |
Irritant; Health Hazard |
関連するCAS |
1404-04-2 (Parent) |
溶解性 |
Soluble in water ... solutions up to 250 mg/mL may be prepared Soluble in methanol, acidified alcohols; practically insoluble in common organic solvents |
同義語 |
Fradiomycin Sulfate Neomycin Neomycin Palmitate Neomycin Sulfate |
製品の起源 |
United States |
Q1: How does neomycin sulfate exert its antibacterial effect?
A1: [] Neomycin sulfate is an aminoglycoside antibiotic that acts by binding to the bacterial ribosome, specifically the 30S ribosomal subunit. This interaction disrupts protein synthesis, leading to bacterial cell death. For more information on this mechanism, refer to [Formation of antibiotic, biodegradable/bioabsorbable polymers by processing with neomycin sulfate and its inclusion compound with β‐cyclodextrin].
Q2: What is the molecular formula and weight of neomycin sulfate?
A2: While the provided research papers don't explicitly state the molecular formula and weight, this information can be readily found in chemical databases like PubChem and ChemSpider. Please refer to those resources for detailed structural information.
Q3: Has neomycin sulfate been incorporated into polymeric materials for medical applications?
A3: [] Yes, neomycin sulfate has been successfully incorporated into poly(L-lactic acid) (PLLA) and poly(e-caprolactone) (PCL) films. These films demonstrated antibacterial activity against Escherichia coli, suggesting their potential use in biodegradable/bioabsorbable sutures for preventing post-surgical infections. This research is detailed in [Formation of antibiotic, biodegradable/bioabsorbable polymers by processing with neomycin sulfate and its inclusion compound with β‐cyclodextrin].
Q4: What is the impact of hexadecyl alcohol on neomycin sulfate release from polymeric films?
A4: [] Research indicates that hexadecyl alcohol can suppress or decrease the release of neomycin sulfate from both ethyl cellulose and polyamide films. Conversely, tributyl citrate, another plasticizer, was found to increase neomycin sulfate release from ethyl cellulose films. These findings highlight the importance of plasticizer selection in controlling drug release from polymeric drug delivery systems. This research is detailed in [In Vitro Release of Neomycin Sulfate from Polymeric Films].
Q5: What is the impact of pH on the stability of neomycin sulfate in solutions?
A5: [] Studies show that adjusting the pH value of neomycin sulfate solutions to between 4 and 5 using hydrochloric acid (HCl) prevents the solution from turning yellow after sterilization at 100 °C. This suggests that maintaining a slightly acidic environment enhances the stability of neomycin sulfate solutions during sterilization. This research is detailed in [Preparation and Quality Control of Sterilized Neomycin Sulfate Solution].
Q6: What is the bioavailability of neomycin sulfate after oral administration in swine?
A6: [] Research indicates that the absolute bioavailability of neomycin sulfate after oral administration in swine is relatively low at 4.84% ± 0.03. This suggests that a significant portion of the orally administered dose is not absorbed into the systemic circulation. This finding has implications for dosing regimens and efficacy of oral neomycin sulfate in swine. This research is detailed in [Pharmacokinetics of neomycin sulfate after intravenous and oral administrations in swine.].
Q7: Has neomycin sulfate been investigated for its efficacy in treating colibacillosis in turkeys?
A7: [] Yes, neomycin sulfate has been studied for its efficacy in controlling mortality associated with colibacillosis (caused by Escherichia coli) in growing turkeys. The study demonstrated that administering neomycin sulfate in drinking water effectively reduced mortality in turkeys challenged with E. coli. This research is detailed in [Efficacy of neomycin sulfate water medication on the control of mortality associated with colibacillosis in growing turkeys.].
Q8: What is the impact of neomycin sulfate on the growth of probiotic bacteria?
A8: [] Research indicates that neomycin sulfate significantly inhibits the growth of several probiotic bacteria, including Lactobacillus acidophilus, Bifidobacterium bifidum, Lactobacillus bulgaricus, Lactobacillus rhamnosus, and Lactobacillus casei. This finding suggests that neomycin sulfate use could potentially disrupt the balance of beneficial gut microbiota. This research is detailed in [Effect of polimixin B and neomycin sulfate on growth of selected probiotics].
Q9: Are there any known mechanisms of resistance to neomycin sulfate in bacteria?
A9: While the provided papers don't extensively cover specific resistance mechanisms, it is a well-known phenomenon with aminoglycosides. Resistance can develop through enzymatic inactivation of the antibiotic, modification of the ribosomal binding site, and decreased permeability of the bacterial cell wall. Understanding these mechanisms is crucial for developing strategies to combat antibiotic resistance.
Q10: What are the potential adverse effects of neomycin sulfate on the skin?
A10: Although not extensively discussed in the provided research, neomycin sulfate, like other aminoglycosides, can cause allergic contact dermatitis in some individuals. This is a type IV hypersensitivity reaction, and its symptoms can range from mild irritation to severe skin inflammation. This information highlights the importance of careful consideration and potential allergy testing before topical use.
Q11: What analytical methods are commonly used to quantify neomycin sulfate?
A11: [, , ] Several analytical methods have been employed for the quantification of neomycin sulfate, including high-performance liquid chromatography (HPLC) with pre-column derivatization and fluorescence detection, spectrophotometry, and microbiological assays. The choice of method often depends on the specific application, required sensitivity, and available resources. For more details, refer to the papers [DEVELOPMENT OF THE METHOD FOR QUANTITATIVE DETERMINATION OF NEOMYCIN SULFATE IN VETERINARY PREPARATIONS WITH PRECOLUMN DERIVATIZATION AND FLUORESCENT DETECTION], [HPLC-ELSD determination of neomycin sulfate and its related substance neamine], and [Validation of Microbiological Assay Design of Neomycin Sulfate in 30 x 30 cm Rectangular Antibiotica Plate].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















